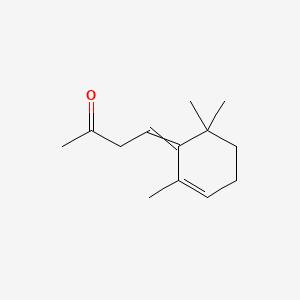
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₃H₂₀O. It is a significant component in the fragrance industry due to its pleasant violet-like aroma. This compound is also a crucial intermediate in the biosynthesis of various carotenoids, including vitamin A.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which undergoes dehydration to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of carotenoids and other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of vitamin A and its derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vision and skin health.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of carotenoids and vitamin A.
Pathways Involved: The compound participates in the isoprenoid biosynthetic pathway, leading to the formation of various biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
α-Ionone: Similar in structure but differs in the position of the double bond.
γ-Ionone: Another isomer with a different arrangement of the double bond.
Dihydro-β-Ionone: A reduced form of β-Ionone with a saturated ring structure.
Uniqueness
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one is unique due to its specific double bond configuration, which imparts distinct chemical properties and biological activities compared to its isomers .
Properties
CAS No. |
56052-61-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8H,5,7,9H2,1-4H3 |
InChI Key |
HZVJADMTSQUBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=CCC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















